molecular formula C12H13NO3S B12758014 Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate CAS No. 86628-23-1

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate

Katalognummer: B12758014
CAS-Nummer: 86628-23-1
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: WZRLKBDLMMMYTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring. The presence of the oxo group and the acetate moiety further enhances its chemical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. The use of ionic liquids as reaction media has been explored to improve the efficiency and environmental sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications .

Wissenschaftliche Forschungsanwendungen

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepine-2-acetate can be compared with other benzothiazepine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

86628-23-1

Molekularformel

C12H13NO3S

Molekulargewicht

251.30 g/mol

IUPAC-Name

methyl 2-(5-oxo-3,4-dihydro-2H-1,4-benzothiazepin-2-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-16-11(14)6-8-7-13-12(15)9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI-Schlüssel

WZRLKBDLMMMYTG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CNC(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.